molecular formula C₁₆H₁₅N₅O₆S₂ B1145676 O-Acetyl Cefdinir CAS No. 127770-93-8

O-Acetyl Cefdinir

Cat. No. B1145676
CAS RN: 127770-93-8
M. Wt: 437.45
InChI Key:
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Description

O-Acetyl Cefdinir is a derivative of the antibiotic Cefdinir . It is a semi-synthetic, broad-spectrum antibiotic used for soft tissue infections and respiratory tract infections . The molecular formula of O-Acetyl Cefdinir is C16H15N5O6S2 .


Synthesis Analysis

O-Acetyl Cefdinir can be obtained from 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid, which is a key intermediate in the manufacturing of Cephalosporin compounds . A detailed process for the preparation of cefdinir, which could potentially be adapted for the synthesis of O-Acetyl Cefdinir, is described in a patent .


Molecular Structure Analysis

The IUPAC name for O-Acetyl Cefdinir is (6R,7R)-7-[[ (2E)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . The molecular weight is 437.5 g/mol .


Chemical Reactions Analysis

The electrochemical behavior of cefdinir, the parent compound of O-Acetyl Cefdinir, has been studied using voltammetric and computational approaches . The study found two irreversible reduction peaks at approximately -0.5 and -1.2 V on a hanging mercury drop electrode (HMDE) and one irreversible oxidation peak at approximately 1.0 V on a glassy carbon electrode (GCE) versus Ag/AgCl, KCl (3.0M) in Britton–Robinson (BR) buffer at pH 4.2 and 5.0, respectively .


Physical And Chemical Properties Analysis

O-Acetyl Cefdinir has a molecular weight of 437.5 g/mol. It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 11, and a Rotatable Bond Count of 7 .

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of O-Acetyl Cefdinir involves the acetylation of Cefdinir, which is a third-generation cephalosporin antibiotic. The acetylation reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions for several hours to ensure complete acetylation of the Cefdinir molecule.", "Starting Materials": [ "Cefdinir", "Acetic anhydride", "Pyridine or triethylamine" ], "Reaction": [ "Step 1: Dissolve Cefdinir in pyridine or triethylamine and add acetic anhydride dropwise with stirring.", "Step 2: Heat the reaction mixture under reflux conditions for several hours.", "Step 3: Cool the reaction mixture and add water to quench the reaction.", "Step 4: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS RN

127770-93-8

Product Name

O-Acetyl Cefdinir

Molecular Formula

C₁₆H₁₅N₅O₆S₂

Molecular Weight

437.45

synonyms

(6R,7R)-7-[[(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  [6R-[6α,7β(Z)]]-7-[[[(Acetyloxy)imino](2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabic

Origin of Product

United States

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